molecular formula C17H26O2 B14150115 5-Decyl-2H-1,3-benzodioxole CAS No. 89139-90-2

5-Decyl-2H-1,3-benzodioxole

Cat. No.: B14150115
CAS No.: 89139-90-2
M. Wt: 262.4 g/mol
InChI Key: NZPVJNJHHDLBCQ-UHFFFAOYSA-N
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Description

5-Decyl-2H-1,3-benzodioxole: is an organic compound that belongs to the benzodioxole family. Benzodioxoles are characterized by a benzene ring fused with a dioxole ring, which is a five-membered ring containing two oxygen atoms. The decyl group attached to the benzodioxole core makes this compound hydrophobic and increases its potential for various applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyl-2H-1,3-benzodioxole typically involves the reaction of catechol with decyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of catechol are replaced by the decyl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Decyl-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the benzodioxole ring into a dihydrobenzodioxole, altering its chemical properties.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Decyl-2H-1,3-benzodioxole is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the development of novel materials with specific properties .

Biology: In biological research, benzodioxole derivatives have shown potential as enzyme inhibitors and bioactive compounds. They are investigated for their ability to modulate biological pathways and their potential therapeutic applications .

Medicine: The compound and its derivatives are explored for their anticancer, anti-inflammatory, and antimicrobial properties. Research has shown that benzodioxole derivatives can inhibit the growth of cancer cells and reduce inflammation .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its hydrophobic nature makes it suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 5-Decyl-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In biological systems, benzodioxole derivatives can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: 5-Decyl-2H-1,3-benzodioxole stands out due to its hydrophobic decyl group, which enhances its solubility in non-polar solvents and its potential for applications in material science. The presence of the decyl group also influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

89139-90-2

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

5-decyl-1,3-benzodioxole

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-15-11-12-16-17(13-15)19-14-18-16/h11-13H,2-10,14H2,1H3

InChI Key

NZPVJNJHHDLBCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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